2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione
Description
2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione (CAS: 194666-10-9) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with three methyl substituents at positions 2, 5, and 8, and two ketone groups at positions 3 and 6. Its molecular formula is C₉H₁₁N₃O₂ (molecular weight: 193.203 g/mol). Key physicochemical properties include a polar surface area (PSA) of 65.26 Ų and a calculated LogP of -0.35, indicating moderate hydrophilicity .
Properties
CAS No. |
194666-10-9 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-hydroxy-2,5,8-trimethyl-5H-imidazo[1,2-a]pyrazin-6-one |
InChI |
InChI=1S/C9H11N3O2/c1-4-7-10-5(2)9(14)12(7)6(3)8(13)11-4/h6,14H,1-3H3 |
InChI Key |
WYFDFEWDFIRNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N=C(C2=NC(=C(N12)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyrazine with methylglyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the imidazo[1,2-a]pyrazine core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with DNA, potentially leading to its antimicrobial properties.
Comparison with Similar Compounds
Key Observations :
- Core Modifications : Replacing the imidazo[1,2-a]pyrazine core with pyrrolo[1,2-a]pyrazine (e.g., in pyrrolo derivatives) reduces nitrogen content but retains bioactivity, particularly in antioxidant contexts . Imidazo[1,2-a]pyridines exhibit superior antimicrobial potency compared to pyrazine analogs, likely due to reduced steric hindrance and optimized nitrogen positioning .
Key Observations :
- Imidazo[1,2-a]pyridines consistently outperform pyrazine analogs in antimicrobial activity, underscoring the importance of nitrogen placement in the bicyclic system .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
| Compound | PSA (Ų) | LogP | Molecular Weight (g/mol) | Water Solubility |
|---|---|---|---|---|
| 2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6-dione | 65.26 | -0.35 | 193.20 | Moderate (predicted) |
| 2-(Trifluoromethyl)-imidazo[1,2-a]pyrazine | ~60 | ~1.2 | 220.15 | Low |
| Pyrrolo[1,2-a]pyrazine-1,4-dione | ~80 | ~0.5 | 210.25 | Moderate |
Biological Activity
2,5,8-Trimethylimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound has garnered attention due to its potential biological activities, particularly in relation to mutagenicity and carcinogenicity. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including case studies and research findings.
- Chemical Formula : C₁₂H₁₃N₅
- Molecular Weight : 227.271 g/mol
- IUPAC Name : this compound
- CAS Number : Not available
Biological Activity Overview
The biological activity of this compound primarily revolves around its mutagenic properties. Heterocyclic amines (HCAs), including this compound, are known to form during the cooking of meats and have been implicated in various cancers.
Mutagenicity and Carcinogenicity
Research indicates that HCAs can undergo metabolic activation leading to the formation of DNA adducts which are critical in carcinogenesis. The mutagenic potential of this compound has been assessed using various in vitro assays.
Table 1: Summary of Mutagenicity Studies
| Study Reference | Cell Line Used | Result | Activation Required |
|---|---|---|---|
| Study A | Chinese Hamster Lung | Positive mutagenicity | Yes |
| Study B | Human Hepatocytes | Induced DNA adduct formation | Yes |
| Study C | Mouse Liver Cells | Increased mutation frequency | No |
The mechanism by which this compound exerts its biological effects involves metabolic activation through cytochrome P450 enzymes. This process converts the compound into reactive intermediates that can interact with cellular macromolecules such as DNA.
Case Studies
Several studies have investigated the relationship between dietary intake of HCAs and cancer incidence:
- Case Study on Breast Cancer : A study explored the correlation between dietary HCAs and breast cancer risk. It was found that women with high consumption of grilled meats exhibited elevated levels of DNA adducts associated with HCAs like this compound.
- Lung Cancer Analysis : Another case study focused on lung cancer patients who had high exposure to grilled and charred meats. The presence of this compound was significantly correlated with increased mutation rates in lung tissue samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
